Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

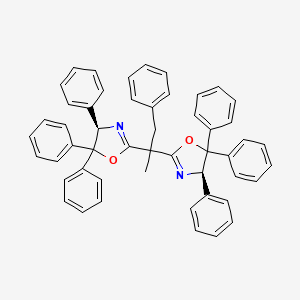

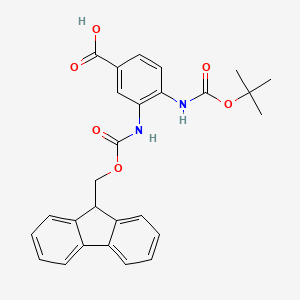

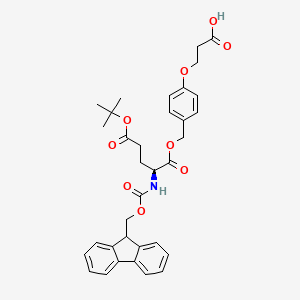

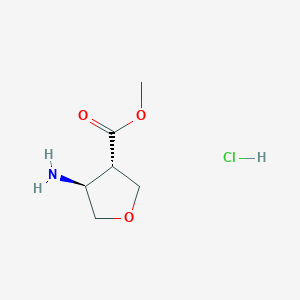

“Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH” is a chemical compound used in peptide synthesis. It has a molecular weight of 549.64 . The compound appears as a white powder .

Molecular Structure Analysis

The IUPAC name of the compound is 3-[4-({[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(methylsulfanyl)butanoyl]oxy}methyl)phenoxy]propanoic acid . The InChI code is 1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 .Physical And Chemical Properties Analysis

“Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH” is a white powder . It should be stored at 0 - 8°C .Scientific Research Applications

Peptide Synthesis

The Fmoc group is a common protecting group used in solid-phase peptide synthesis (SPPS). It protects the amino group during the coupling of amino acids to form peptides. The Fmoc group is removed under basic conditions, which do not affect other protecting groups like t-Boc, making it highly selective .

Hydrogel Formation

Fmoc-protected amino acids can self-assemble into hydrogels, which are networks of polymer chains that can retain a large amount of water. These hydrogels have potential biomedical applications such as drug delivery systems and scaffolds for tissue engineering .

Biomedical Imaging

The aromatic nature of the Fmoc group allows for the incorporation of fluorescent properties into peptides. This can be utilized in biomedical imaging to track the location and concentration of peptides in biological systems .

Drug Delivery

Fmoc-protected peptides can be used to create carriers for drug molecules. The hydrophobic Fmoc group can enhance the penetration of the drug through biological membranes, improving the efficacy of drug delivery .

Tissue Engineering

The self-assembling property of Fmoc-protected peptides can be exploited to create scaffolds that mimic the extracellular matrix, providing a structure for cells to adhere and grow, which is crucial in tissue engineering applications .

Diagnostic Tools

Peptides with Fmoc protection can be designed to interact with specific biomarkers, making them useful as diagnostic tools for detecting diseases or monitoring therapeutic progress .

pH-Controlled Gelation

Fmoc-protected amino acids can form gels that respond to pH changes. This property can be used to create smart materials that release their payload in response to the pH of the environment, which is particularly useful in targeted drug delivery .

Thixotropic Materials

Some Fmoc-protected peptides can form thixotropic gels, which are gels that become less viscous under stress and return to their more solid state once the stress is removed. This property is valuable in applications where controlled flow or spreadability is required .

Safety and Hazards

properties

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFYTONJOXFULV-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-met-O-CH2-PH-och2-CH2-cooh | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)